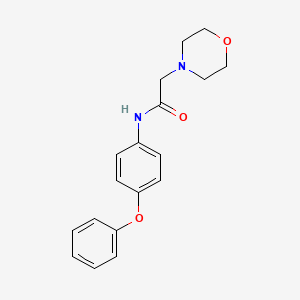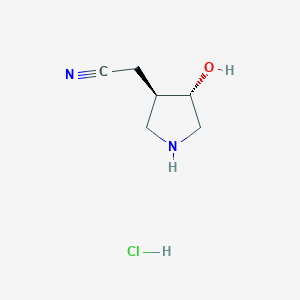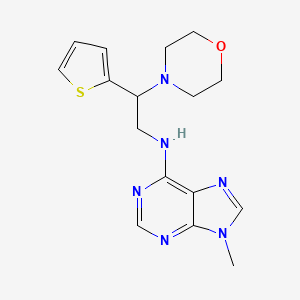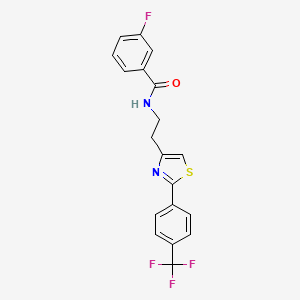![molecular formula C16H14N2OS B2371833 2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole CAS No. 336177-59-4](/img/structure/B2371833.png)
2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .
Synthesis Analysis
The synthesis of oxadiazoles often involves the condensation of acyl hydrazides with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles are diverse and depend on the specific structure and substituents of the molecule. For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and organic nitriles .Physical And Chemical Properties Analysis
Oxadiazoles are known for their chemical and heat resistance . They can be used as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Antifungal Applications
The compound has been synthesized as a potential antifungal agent . It has shown interesting activity against a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . This suggests that it could be used in the development of new antifungal agrochemicals .
Antibacterial Applications
The compound’s derivatives have shown significant antibacterial properties . This suggests potential applications in the development of new antibacterial drugs .
Antioxidant Applications
The compound’s derivatives have also shown antioxidant properties . This suggests potential applications in the development of new antioxidant drugs .
Antiproliferative Applications
The compound’s derivatives have shown antiproliferative properties . This suggests potential applications in the development of new antiproliferative drugs .
Anticonvulsant Applications
The compound’s derivatives have shown anticonvulsant properties . This suggests potential applications in the development of new anticonvulsant drugs .
Anti-HIV Applications
The compound’s derivatives have shown anti-HIV properties . This suggests potential applications in the development of new anti-HIV drugs .
Anti-Parkinson Applications
The compound’s derivatives have shown anti-Parkinson properties . This suggests potential applications in the development of new anti-Parkinson drugs .
Anti-Diabetic Applications
The compound’s derivatives have shown anti-diabetic properties . This suggests potential applications in the development of new anti-diabetic drugs .
Mecanismo De Acción
Target of Action
The primary targets of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole are phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases, significantly impacting agricultural productivity.
Mode of Action
The antifungal activity of the compound depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target fungi, leading to their inhibitionIt’s worth noting that similar compounds have shown to affect the synthesis of essential components in the fungi, leading to their death .
Pharmacokinetics
The compound’s melting point is 203°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits significant antifungal activity against the target fungi. It has shown interesting activity against Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This leads to the inhibition of these fungi, thereby preventing the diseases they cause.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the fluorescence quenching of similar organic molecules has been found to be affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
Direcciones Futuras
Oxadiazoles have been demonstrated to be the biologically active unit in a number of compounds . They exhibit a variety of biological effects such as antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . Therefore, they continue to be a focus of research in medicinal chemistry.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZFSCJAMPOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2371751.png)
![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)


![4-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2371758.png)
![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)